Bay 73-6691
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPXPXOAFQCNBS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028165 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794568-92-6 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794568-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-73-6691 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794568926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY 73-6691 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAY-73-6691 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ZTV3INTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Molecular and Biochemical Mechanisms of Action
Phosphodiesterase 9 (PDE9) Inhibition and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Homeostasis
BAY 73-6691 primarily exerts its effects by inhibiting the PDE9 enzyme, thereby influencing the intracellular levels of the second messenger cGMP.
This compound has been identified as a potent and selective inhibitor of PDE9. nih.govsigmaaldrich.com In vitro studies have demonstrated its high affinity for both human and murine forms of the enzyme. The compound exhibits a strong inhibitory effect on human PDE9 with a reported half-maximal inhibitory concentration (IC50) of 55 nM. nih.govsigmaaldrich.combiosynth.comcymitquimica.combiosynth.comresearchgate.netsigmaaldrich.com Its potency against murine PDE9 is also significant, with an IC50 value of 100 nM. nih.govsigmaaldrich.combiosynth.comcymitquimica.combiosynth.comresearchgate.netsigmaaldrich.com
Research indicates that this compound possesses a high degree of selectivity for PDE9 over other phosphodiesterase families, showing only moderate activity against other cyclic nucleotide-specific phosphodiesterases. nih.govsigmaaldrich.comresearchgate.netsigmaaldrich.com This selectivity is crucial for minimizing off-target effects and for specifically studying the physiological roles of PDE9. The (R)-enantiomer of this compound has been reported to have approximately a 4-fold better affinity for PDE9 than its (S)-enantiomer, suggesting a specific stereochemical interaction with the enzyme's binding pocket. acs.org
| Species | IC50 Value (nM) | Reference |
|---|---|---|
| Human | 55 | nih.govsigmaaldrich.combiosynth.comcymitquimica.comresearchgate.netsigmaaldrich.com |
| Murine | 100 | nih.govsigmaaldrich.combiosynth.comcymitquimica.comresearchgate.netsigmaaldrich.com |
Interestingly, studies have shown that administration of this compound by itself does not lead to a significant elevation of basal cGMP levels. nih.govsigmaaldrich.comsigmaaldrich.comabmole.comacs.org This suggests that under normal physiological conditions, the rate of cGMP synthesis is low, and simply inhibiting its degradation by PDE9 is insufficient to cause a substantial accumulation of this second messenger.
While this compound alone does not significantly raise basal cGMP, it markedly potentiates the cGMP signals that are generated by activators of soluble guanylate cyclase (sGC). nih.govsigmaaldrich.comsigmaaldrich.comabmole.com sGC is an enzyme that synthesizes cGMP in response to nitric oxide (NO). When used in combination with sGC activators like BAY 41-2272 or BAY 58-2667, this compound leads to a significant, concentration-dependent increase in intracellular cGMP accumulation. nih.govsigmaaldrich.comabmole.com This synergistic effect results in a leftward shift of the concentration-response curves for sGC activators, indicating that a lower concentration of the activator is needed to achieve the same level of cGMP signaling in the presence of the PDE9 inhibitor. nih.govsigmaaldrich.comsigmaaldrich.comabmole.com This mechanism highlights the role of this compound in amplifying existing cGMP signals rather than initiating them. nih.gov
Absence of Significant Increase in Basal cGMP Levels by this compound Alone
Downstream Signaling Pathways Modulation
By elevating cGMP levels, this compound influences several downstream signaling cascades that are critical for various cellular functions, particularly in the nervous system.
The nitric oxide (NO)/cGMP signaling pathway is fundamental to many physiological processes. nih.gov NO activates sGC, leading to cGMP production, which in turn activates Protein Kinase G (PKG). conicet.gov.arnih.gov PKG is a serine/threonine kinase that phosphorylates numerous target proteins, including the cAMP response element-binding protein (CREB). conicet.gov.ararizona.edu CREB phosphorylation is a key step in regulating the transcription of genes involved in neuronal plasticity and survival. arizona.eduresearchgate.net
Studies suggest that the mechanism of action for this compound involves the modulation of this NO/cGMP/PKG/CREB pathway. arizona.eduresearchgate.net By inhibiting PDE9 and thereby increasing cGMP levels, this compound is thought to enhance PKG activity, leading to increased phosphorylation of CREB. arizona.edu In one study using a cholinergic neuron-like cell line, treatment with this compound resulted in the greatest ratio of phosphorylated CREB to total CREB. arizona.edu This enhancement of the cGMP/PKG/CREB signaling cascade is believed to be a key mechanism underlying the compound's effects on neuronal function. researchgate.net
The N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor, is critically involved in synaptic plasticity, learning, and memory. wikipedia.orgmdpi.com The signaling pathway of the NMDA receptor is closely linked to cGMP. Activation of NMDA receptors leads to an influx of calcium, which stimulates neuronal nitric oxide synthase (nNOS) to produce NO. nih.govnih.gov This NO then activates sGC, increasing cGMP levels. wikipedia.orgncats.iomedkoo.com
PDE9A, the target of this compound, is highly expressed in brain regions rich in NMDA receptors, such as the hippocampus and neocortex. wikipedia.orgncats.iomedkoo.com It acts to limit the cGMP-mediated signal transduction that occurs following glutamate binding to NMDA receptors. wikipedia.orgncats.iomedkoo.com Consequently, by inhibiting PDE9A, this compound is predicted to prolong and enhance the intracellular responses to glutamate signaling through NMDA receptors. wikipedia.orgncats.io This enhancement of NMDA receptor-mediated signaling is a proposed mechanism for the observed effects of this compound on synaptic plasticity.
Iii. Preclinical Investigations in Neurological Disorders
Research in Alzheimer's Disease (AD) Models
The compound BAY 73-6691 is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme highly expressed in brain regions critical for cognition, such as the hippocampus and neocortex. wikipedia.orgresearchgate.net PDE9 limits cyclic guanosine (B1672433) monophosphate (cGMP) signaling, which is integral to processes of learning and memory. wikipedia.org Consequently, inhibition of PDE9A is hypothesized to enhance glutamate-mediated signaling and offer nootropic effects, making it a target for neurodegenerative conditions like Alzheimer's disease. wikipedia.org Preclinical animal studies have explored this potential, demonstrating that this compound can improve learning and memory in rodents. wikipedia.orgresearchgate.net
Research has shown that this compound has procognitive effects in various rodent models, enhancing performance in a series of learning and memory tasks. researchgate.netnih.gov Studies have been conducted in both unimpaired animals and those with pharmacologically induced cognitive deficits to assess the compound's potential. researchgate.net
In studies using unimpaired rodents, this compound demonstrated a significant positive impact on social memory. researchgate.netnih.gov The compound was found to enhance the acquisition, consolidation, and retention of long-term memory in the social recognition task. researchgate.netacs.orgresearchgate.netsemanticscholar.org
The effects of this compound have also been evaluated in object recognition tasks, which assess a rodent's ability to distinguish between a familiar and a novel object. researchgate.netnih.gov In these tests, this compound showed a tendency to enhance long-term memory and improved memory consolidation in unimpaired rats and mice. researchgate.netnih.govresearchgate.net Further reports confirmed beneficial effects in animal models using this task. mdpi.com
In models where memory deficits are induced, this compound has shown restorative effects. researchgate.netnih.gov Specifically, it attenuated retention deficits induced by the muscarinic antagonist scopolamine (B1681570) in a passive avoidance task. researchgate.netnih.govacs.orgresearchgate.netsemanticscholar.orgaminer.org This task measures fear-motivated memory, and the results suggest a role for PDE9 inhibition in reversing certain chemically-induced memory impairments. mdpi.com
Working memory has been another focus of investigation. researchgate.net this compound was found to attenuate short-term memory deficits induced by the NMDA receptor antagonist MK-801 in a T-maze continuous alternation task. researchgate.netnih.govacs.orgresearchgate.netaminer.org
Table 1: Summary of this compound Effects in Rodent Behavioral Tasks
| Behavioral Task | Animal Model | Observed Effect of this compound | Citations |
| Social Recognition | Unimpaired Rats & Mice | Enhanced acquisition, consolidation, and retention of long-term memory. | researchgate.netnih.govacs.orgsemanticscholar.org |
| Object Recognition | Unimpaired Rats & Mice | Tended to enhance long-term memory; improved memory consolidation. | researchgate.netnih.govresearchgate.netmdpi.com |
| Passive Avoidance | Scopolamine-induced deficit | Attenuated retention deficits. | researchgate.netnih.govacs.orgmdpi.comaminer.org |
| T-maze Alternation | MK-801-induced deficit | Attenuated short-term memory deficits. | researchgate.netnih.govacs.orgaminer.org |
Synaptic plasticity, particularly long-term potentiation (LTP), is a fundamental cellular mechanism underlying learning and memory. nih.govescholarship.org The influence of this compound on this process has been a key area of preclinical investigation. researchgate.netnih.gov
In hippocampal slices prepared from very old rats, this compound was shown to increase basal synaptic transmission and enhance early-phase LTP following weak tetanic stimulation. researchgate.netnih.gov Conversely, while it had no effect on basal synaptic transmission in hippocampal slices from young adult Wistar rats, a specific concentration did enhance early LTP. researchgate.netnih.gov Interestingly, the compound did not affect LTP in slices from young Fischer 344 X Brown Norway (FBNF1) rats, suggesting potential strain-dependent differences in its effects. researchgate.netnih.gov
Significantly, in the context of Alzheimer's disease models, this compound has demonstrated the ability to rescue impaired synaptic function. nih.gov Research has shown it can restore LTP that was impaired by amyloid β oligomers. nih.gov Furthermore, when tested on isolated synapses (synaptosomes) from cryopreserved human AD brain samples, this compound was identified as a potent enhancer of LTP. nih.govescholarship.org In AD synapses, the compound also increased the chemically-induced LTP response when co-administered with a guanylyl cyclase activator. nih.gov
Table 2: Summary of this compound Effects on Synaptic Plasticity
| Experimental Preparation | Key Finding | Citations |
| Hippocampal Slices (Very old FBNF1 rats) | Increased basal synaptic transmission and enhanced early LTP. | researchgate.netnih.gov |
| Hippocampal Slices (Young adult Wistar rats) | Enhanced early LTP at a specific concentration with no effect on basal transmission. | researchgate.netnih.gov |
| Synaptosomes (from human AD cases) | Identified as a potent enhancer of LTP. | nih.govescholarship.org |
| AD Synapses (with guanylyl cyclase activator) | Increased chemically-induced LTP response. | nih.gov |
| Hippocampal Slices (impaired by amyloid β) | Restored impaired LTP. | nih.gov |
Impact on Synaptic Plasticity
Long-Term Potentiation (LTP) in Hippocampal Slices
Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is a widely accepted cellular model for learning and memory. nih.govjneurosci.orgjneurosci.org Investigations using rat hippocampal slices have been crucial in elucidating the effects of the phosphodiesterase 9 (PDE9) inhibitor, this compound, on synaptic plasticity. nih.govnih.gov
Early-phase LTP (E-LTP) is a transient, protein-synthesis-independent form of synaptic plasticity. nih.gov Studies have shown that this compound can enhance E-LTP under specific conditions. In hippocampal slices from young adult Wistar rats, a 10 microM concentration of this compound enhanced E-LTP following weak tetanic stimulation. nih.govresearchgate.net However, this effect was not observed at a higher concentration of 30 microM. nih.govresearchgate.net Interestingly, the compound did not affect LTP in young Fischer 344 X Brown Norway (FBNF1) rats, suggesting potential strain-dependent differences. nih.govresearchgate.net In contrast, in hippocampal slices from very old (31- to 35-month-old) FBNF1 rats, this compound was found to enhance E-LTP. nih.govresearchgate.net Further research demonstrated that this compound has a more potent effect on enhancing LTP compared to the acetylcholinesterase inhibitor donepezil (B133215), which also augments E-LTP. nih.gov
Table 1: Effect of this compound on Early Long-Term Potentiation (E-LTP)
| Animal Model | Observation | Reference |
|---|---|---|
| Young Adult Wistar Rats | Enhanced E-LTP after weak tetanic stimulation. | nih.govresearchgate.net |
| Young FBNF1 Rats | No effect on LTP, suggesting strain differences. | nih.gov |
| Very Old (31-35 months) FBNF1 Rats | Enhanced E-LTP after weak tetanic stimulation. | nih.govresearchgate.net |
| Rat Hippocampal Slices | Demonstrated enhancing effects on E-LTP. | nih.gov |
Late-phase LTP (L-LTP) is a more enduring form of synaptic plasticity that, unlike E-LTP, depends on gene expression and new protein synthesis. nih.gov this compound has been shown to significantly influence L-LTP. nih.gov Studies have demonstrated that the compound not only enhances L-LTP but can also convert E-LTP into L-LTP. nih.gov This transformation into a more persistent form of synaptic plasticity was found to be dependent on the nitric oxide-cyclic guanosine monophosphate-protein kinase G (NO-cGMP-PKG) pathway. nih.gov In contrast, the acetylcholinesterase inhibitor donepezil was found to increase E-LTP but did not affect L-LTP, highlighting a key mechanistic difference. nih.gov Research in mouse hippocampal slices further confirmed that this compound stimulates protein synthesis-dependent L-LTP. researchgate.netfrontiersin.org Additionally, when a subthreshold concentration of this compound was combined with the PDE2 inhibitor PF-05180999, it synergistically transformed E-LTP into protein-synthesis-dependent L-LTP.
Amyloid-beta (Aβ) peptides, particularly neurotoxic oligomers, are known to impair synaptic plasticity, which is a key pathological feature of Alzheimer's disease. nih.gov Research has shown that this compound can counteract these deficits. The compound was found to restore long-term potentiation that had been impaired by Aβ42 oligomers. nih.gov Further studies using a flow cytometry-based method (FASS-LTP) on isolated synaptosomes from human Alzheimer's disease brains provided additional evidence. jneurosci.orgjneurosci.org In these experiments, this compound, in combination with a guanylyl cyclase activator, rescued the chemically-induced LTP response, suggesting that enhancing cGMP signaling can overcome synaptic deficits in the human AD brain. jneurosci.org These findings support the hypothesis that PDE9A inhibition could be a beneficial approach for treating memory impairment associated with Alzheimer's disease. nih.gov
Stimulation of Protein Synthesis-Dependent Late LTP
Basal Synaptic Transmission in Hippocampal Slices
Basal synaptic transmission represents the baseline strength of synaptic connections before any potentiation-inducing stimuli. Multiple studies have investigated the effect of this compound on this fundamental aspect of neuronal communication. In hippocampal slices prepared from young adult Wistar rats, this compound did not affect basal synaptic transmission. nih.govresearchgate.netbioworld.comaminer.org However, an age-dependent effect was observed in FBNF1 rats. nih.govresearchgate.net While having no impact on young rats of this strain, this compound was found to increase basal synaptic transmission in hippocampal slices from very old (31- to 35-month-old) FBNF1 rats. nih.govresearchgate.net
Table 2: Effect of this compound on Basal Synaptic Transmission
| Animal Model | Observation | Reference |
|---|---|---|
| Young Adult Wistar Rats | No effect. | nih.govresearchgate.netaminer.org |
| Very Old (31-35 months) FBNF1 Rats | Increased basal synaptic transmission. | nih.govresearchgate.net |
Neuroprotective Effects against Amyloid-Beta (Aβ) Induced Damage
Beyond its role in synaptic plasticity, this compound has been investigated for its potential to protect neurons from the toxic effects of Amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govnih.gov
The human neuroblastoma cell line, SH-SY5Y, is a common in vitro model used to study the neurotoxic effects of Aβ. nih.govjsurgmed.com Research has demonstrated that this compound exhibits protective effects in this model. When SH-SY5Y cells were exposed to the toxic Aβ fragment, Aβ25-35, treatment with this compound attenuated the resulting cytotoxicity and oxidative stress. nih.govthno.org The compound was shown to dose-dependently alleviate the loss of cell viability and reduce the rate of apoptosis induced by Aβ25-35. medchemexpress.com Specifically, this compound was observed to almost neutralize the Aβ25-35-induced oxidative damage at a concentration of 200 μg/mL. medchemexpress.com Other studies corroborate that PDE9 inhibition by this compound can protect against Aβ-induced cytotoxicity. researchgate.net
Table 3: Neuroprotective Effects of this compound Against Aβ-Induced Cytotoxicity in SH-SY5Y Cells
| Aβ Fragment | Observed Protective Effect | Reference |
|---|---|---|
| Aβ25-35 | Attenuated cytotoxicity and oxidative stress. | nih.govthno.org |
| Aβ25-35 | Dose-dependently alleviated cell viability loss and attenuated apoptosis. | medchemexpress.com |
| Aβ | General protection against induced cytotoxicity. | researchgate.net |
Reduction of Oxidative Stress in In Vivo and In Vitro Models
Preclinical studies have demonstrated the neuroprotective potential of this compound through its ability to counteract oxidative stress, a key pathological feature in several neurodegenerative diseases. In both laboratory (in vitro) and animal (in vivo) models of Alzheimer's disease, treatment with this compound has shown significant efficacy in mitigating the damaging effects of amyloid-β (Aβ) peptides, which are known to induce oxidative stress. medkoo.commedchemexpress.comnih.gov
In vitro experiments using SH-SY5Y human neuroblastoma cells exposed to Aβ₂₅₋₃₅ peptides revealed that this compound could dose-dependently attenuate the resulting cytotoxicity and oxidative stress. nih.govmedchemexpress.com The compound was observed to alleviate the loss of cell viability and reduce the high degree of apoptosis induced by Aβ₂₅₋₃₅. medchemexpress.com Specifically, this compound was found to almost neutralize the oxidative damage caused by the amyloid peptides. medchemexpress.com
These findings were further substantiated in in vivo models. In mice subjected to intracerebroventricular injection of Aβ₂₅₋₃₅, subsequent treatment with this compound protected the hippocampus from oxidative damage. nih.gov This neuroprotective effect was associated with an attenuation of impairments in hippocampal neurons. nih.gov The compound's mechanism of action is believed to involve the activation of the cGMP-related NO-dependent signaling pathway. researchgate.net
Furthermore, in neutrophils isolated from patients with Sickle Cell Anemia (SCA), a condition also characterized by significant oxidative stress, this compound demonstrated antioxidant effects. nih.gov Treatment with the compound led to a substantial increase in the levels of nitric oxide (NO), a key signaling molecule with antioxidant properties, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. nih.gov
Table 1: Effects of this compound on Oxidative Stress Markers in SCA Neutrophils
| Parameter | Effect of this compound Treatment | Percentage Change |
|---|---|---|
| Nitric Oxide (NOx) Levels | Increase | 94% |
| Superoxide Dismutase (SOD) Activity | Increase | 200% |
| Catalase Activity | Increase | 168% |
Data derived from studies on neutrophils from SCA patients not treated with hydroxyurea. nih.gov
These collective results from diverse preclinical models strongly suggest that this compound possesses robust antioxidant properties, highlighting its therapeutic potential for neurological disorders where oxidative stress is a major contributor to the disease process. nih.gov
Restoration of Hippocampal Memory-Associated Proteins
In conjunction with its antioxidant effects, this compound has been shown to restore the levels of several key proteins in the hippocampus that are associated with memory and synaptic function. nih.gov In animal models of Alzheimer's disease, where the injection of Aβ₂₅₋₃₅ peptides leads to cognitive deficits, administration of this compound not only improved learning and memory performance in tasks like the Morris water maze but also reversed the Aβ-induced changes in specific hippocampal proteins. medkoo.comnih.gov
The precise proteins that are restored by this compound are crucial for synaptic plasticity, the cellular mechanism that underlies learning and memory. embopress.org While the specific proteins modulated by this compound in these studies are not always explicitly named, the restoration of their levels correlates with the observed improvements in cognitive function. nih.gov This suggests that the compound's beneficial effects on memory are, at least in part, mediated by its ability to normalize the expression of proteins essential for maintaining healthy synaptic connections in the hippocampus.
Modulation of Neuroinflammation (e.g., Attenuation of Inflammatory Response of Neutrophils)
This compound has demonstrated the ability to modulate neuroinflammatory processes, particularly by attenuating the inflammatory response of neutrophils. researchgate.netresearchgate.net In the context of Sickle Cell Anemia (SCA), a disease with a significant inflammatory component, neutrophils exhibit increased adhesion, a key step in the vaso-occlusive crises characteristic of the disease. nih.gov
In vitro studies have shown that neutrophils from SCA patients have increased adhesive properties compared to those from healthy individuals. nih.gov Inflammatory cytokines such as Interleukin-8 (IL-8), tumor necrosis factor-α (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF) further enhance this adhesion. nih.gov Treatment with this compound was found to significantly reduce the basal adhesion of neutrophils from both healthy and SCA individuals. nih.gov This was accompanied by a decrease in the surface expression of the adhesion molecules L-selectin and CD11b on SCA neutrophils. nih.gov
Moreover, this compound also effectively reduced the cytokine-stimulated adhesion of neutrophils. nih.gov In neutrophils from SCA patients not treated with hydroxyurea, this compound treatment led to a significant reduction in the levels of the pro-inflammatory cytokine TNF-α and myeloperoxidase (MPO), an enzyme released by activated neutrophils that contributes to inflammation. nih.gov
Table 2: Anti-inflammatory Effects of this compound on SCA Neutrophils
| Inflammatory Marker | Effect of this compound Treatment | Percentage Reduction |
|---|---|---|
| TNF-α Levels | Decrease | ~46% |
| Myeloperoxidase (MPO) Levels | Decrease | ~45% |
Data derived from studies on neutrophils from SCA patients not treated with hydroxyurea. nih.gov
These findings indicate that by elevating intracellular cGMP levels, this compound can inhibit key aspects of the neutrophil inflammatory response, suggesting its potential as a therapeutic agent to mitigate inflammation in various pathological conditions, including those affecting the nervous system. nih.govnih.gov
Exploration in Other Neurodegenerative Contexts
Potential Implications for Parkinson's Disease (PD) and Schizophrenia Research (Preclinical)
The therapeutic potential of targeting the phosphodiesterase (PDE) enzyme family, including PDE9, is being explored in other neurodegenerative and psychiatric disorders beyond Alzheimer's disease. benthamscience.comgoogleapis.comnih.gov Preclinical research suggests that inhibitors of PDE9, such as this compound, may have implications for conditions like Parkinson's disease (PD) and schizophrenia. benthamscience.comgoogleapis.com
In the context of schizophrenia , cognitive impairment is a core feature that is not adequately addressed by current antipsychotic medications. benthamscience.com Since several PDE subfamilies are abundant in brain regions relevant to cognition, they are considered promising drug targets. benthamscience.comnih.gov Preclinical studies have shown that this compound can improve learning and memory in rodents, which supports the rationale for investigating PDE9 inhibitors as a potential treatment for cognitive impairment associated with schizophrenia (CIAS). benthamscience.comiu.edu The mechanism is thought to involve the modulation of glutamatergic neurotransmission and NMDA receptor-related pathways, which are implicated in the pathophysiology of schizophrenia. benthamscience.comiu.edu
For Parkinson's disease , while specific preclinical studies on this compound are less detailed in the public domain, the general approach of using PDE inhibitors is under investigation. acs.org Neuroinflammation is a known component of PD pathology, and given the anti-inflammatory properties of this compound, it is plausible that it could offer neuroprotective effects in PD models. nih.gov
Facilitation of Extinction and Diminished Reinstatement of Cocaine-Induced Conditioned Place Preference in Animal Models
Preclinical studies have investigated the role of this compound in addiction-related behaviors, specifically in the context of cocaine-induced conditioned place preference (CPP). nih.gov CPP is a widely used behavioral paradigm to study the rewarding and reinforcing effects of drugs of abuse. springermedizin.de
In a study using mice, this compound was found to significantly facilitate the extinction of cocaine-induced CPP. nih.gov Extinction in this context refers to the gradual weakening of the association between environmental cues and the rewarding effects of the drug when the drug is no longer administered in that environment. nih.gov Mice that received this compound following extinction sessions showed a more rapid reduction in their preference for the cocaine-paired environment compared to control animals. nih.gov
Furthermore, this compound also diminished the reinstatement of cocaine CPP. nih.gov Reinstatement is a model of relapse, where the drug-seeking behavior is restored by exposure to a small dose of the drug or drug-associated cues. The ability of this compound to reduce this effect suggests it may help in preventing relapse. nih.gov
The mechanism underlying these effects is believed to be the dose-dependent increase in cGMP levels in the hippocampus and amygdala, two brain regions critical for learning, memory, and emotional responses associated with addiction. nih.gov These findings suggest that by targeting the PDE9 enzyme, this compound can modulate the neuroplasticity involved in the extinction of drug-related memories, highlighting its potential as a therapeutic strategy for substance use disorders. nih.gov
Iv. Preclinical Investigations in Other Physiological Systems
Research in Sickle Cell Disease
Preclinical research has explored the potential of BAY 73-6691, a selective inhibitor of phosphodiesterase 9 (PDE9), in the context of sickle cell disease (SCD). This research has primarily focused on the compound's ability to interfere with key pathological processes of the disease, namely neutrophil adhesion and vaso-occlusion.
In sickle cell disease, the adhesion of leukocytes to the vascular endothelium is a critical event that can initiate vaso-occlusion. orcid.org Studies have shown that neutrophils from individuals with sickle cell anemia (SCA) exhibit increased adhesive properties. orcid.org The phosphodiesterase 9A (PDE9A) inhibitor, this compound, has been investigated for its capacity to mitigate this.
In an in vitro study, this compound was found to significantly reduce the basal adhesion of neutrophils from both healthy individuals and patients with SCA. orcid.org This effect was associated with a decrease in the surface expression of the adhesion molecules L-selectin and CD11b on SCA neutrophils. orcid.org Furthermore, the compound also significantly diminished the adhesion of neutrophils that had been stimulated by cytokines, which are inflammatory molecules often elevated in SCA. orcid.org Specifically, this compound was shown to reduce the adhesion of neutrophils to fibronectin, an extracellular matrix protein. orcid.orgresearchgate.net Another study also reported that this compound reduced the adhesion of patient-derived neutrophils to immobilized fibronectin. researchgate.net
| Effect of this compound on Neutrophil Adhesion in Sickle Cell Anemia (SCA) Models | |
| Experimental Model | In vitro static-adhesion assays using neutrophils from healthy controls and SCA patients. orcid.org |
| Key Findings | - this compound significantly reduced basal neutrophil adhesion in both control and SCA neutrophils. orcid.org - The compound also significantly reduced cytokine-stimulated neutrophil adhesion to fibronectin. orcid.org |
| Mechanism of Action | The reduction in basal adhesion was accompanied by decreased surface expression of L-selectin and CD11b adhesion molecules on SCA neutrophils. orcid.org |
The vaso-occlusive process, a hallmark of sickle cell disease, is a complex cascade involving the interplay of sickled red blood cells, activated endothelial cells, and adherent leukocytes, leading to blood vessel blockage and severe pain. wikipedia.org By reducing the adhesiveness of neutrophils, this compound is thought to inhibit a crucial step in the initiation of vaso-occlusion. orcid.orgauajournals.org
Preclinical evidence supports this hypothesis. In a mouse model of sickle cell disease, it was observed that this compound, when used in conjunction with hydroxyurea, reduced the lethality associated with tumor necrosis factor-alpha (TNF-α)-induced vaso-occlusion. researchgate.net This suggests that by attenuating the inflammatory response of neutrophils, this compound can contribute to the amelioration of the vaso-occlusive process. researchgate.net The inhibition of PDE9 is considered a potential strategy to interrupt the vaso-occlusive events in this disorder. nih.gov
Reduction of Neutrophil Adhesion
Research in Erectile Dysfunction
The potential utility of this compound has also been explored in the context of erectile dysfunction. The mechanism of penile erection is heavily reliant on the relaxation of the corpus cavernosum smooth muscle, a process mediated by the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. auajournals.org
Research has demonstrated that the murine corpus cavernosum expresses PDE9A mRNA. nih.gov A study investigating the effects of prolonged administration of this compound in mice revealed significant enhancements in the NO-cGMP-mediated cavernosal responses. nih.gov In this study, male mice treated with this compound for 21 days showed a greater potency (pEC50) in the relaxant responses of the corpus cavernosum to acetylcholine, sodium nitrite (B80452) (an NO donor), and sildenafil (B151). nih.gov
Furthermore, the maximal relaxant responses (Emax) to both sodium nitrite and sildenafil were significantly increased in the this compound-treated group. nih.gov The study also found that chronic treatment with this compound significantly increased both the magnitude and the duration of nitrergic corpus cavernosum relaxations induced by electrical-field stimulation. nih.gov In contrast, the in vitro application of this compound did not, by itself, induce relaxation of the mice corpus cavernosum nor did it alter the relaxations induced by sodium nitrite, sildenafil, or electrical-field stimulation. nih.gov These findings suggest that prolonged inhibition of PDE9 with this compound amplifies the NO-cGMP signaling pathway in the corpus cavernosum. nih.gov
| Effect of Chronic this compound Treatment on Corpus Cavernosum Relaxation in Mice | |
| Experimental Model | Male mice treated with this compound (3 mg/kg/day) for 21 days. nih.gov |
| Relaxant Agents Tested | Acetylcholine (ACh), Sodium Nitrite (NaNO2), Sildenafil, Electrical-Field Stimulation (EFS). nih.gov |
| Key Findings | - Increased Potency (pEC50): Significantly greater for ACh, NaNO2, and sildenafil. nih.gov - Increased Maximal Response (Emax): Significantly greater for NaNO2 and sildenafil. nih.gov - Nitrergic Relaxation: Significantly increased magnitude and duration of EFS-induced relaxations. nih.gov |
| Conclusion | Prolonged PDE9 inhibition with this compound enhances NO-cGMP-mediated cavernosal relaxations. nih.gov |
Research in Metabolic and Cardiovascular Systems
Investigations into the role of PDE9 in metabolic and cardiovascular health have also included the use of this compound in preclinical models.
In vitro studies using adipocytes have shown that this compound can modulate cellular metabolic processes. While the application of this compound alone did not have an impact on glycerol (B35011) release (a measure of lipolysis), it significantly augmented the lipolytic response of adipocytes to atrial natriuretic peptide (ANP). nih.gov This suggests that PDE9 inhibition can enhance natriuretic peptide-stimulated lipolysis. nih.gov
In addition to its effects on lipolysis, this compound has been shown to increase mitochondrial respiration in adipocytes. nih.gov Specifically, treatment with this compound led to an increase in both basal and maximal oxygen consumption in adipocytes that were also in the presence of ANP. nih.gov This effect was found to be dependent on protein kinase G (PKG), as it was suppressed by the co-inhibition of PKG. nih.gov Another study also noted that this compound was used to increase PKG signaling in both white and brown adipocyte cell lines. biorxiv.org
| Effect of this compound on Adipocyte Function In Vitro | |
| Experimental Model | Human subcutaneous preadipocytes and murine adipocyte cell lines. nih.govbiorxiv.org |
| Effect on Lipolysis | - this compound alone had no impact on glycerol release. nih.gov - Significantly augmented ANP-stimulated lipolysis. nih.gov |
| Effect on Mitochondrial Respiration | - Increased basal and maximal oxygen consumption in the presence of ANP. nih.gov - This increase was suppressed by a PKG inhibitor. nih.gov |
Potential Influence on PPARα Pathway and Gene Expression in Myocardium
Preclinical research has identified a significant link between the inhibition of phosphodiesterase 9 (PDE9) by compounds such as this compound and the activation of the Peroxisome Proliferator-Activated Receptor-α (PPARα) pathway within the myocardium. nih.gov PPARα is a critical nuclear receptor and transcription factor that governs the expression of genes involved in fatty acid metabolism and energy homeostasis in the heart. frontiersin.org
Inhibition of PDE9 leads to an increase in the myocardial messenger RNA (mRNA) abundance of PPARα. nih.gov This upregulation of PPARα expression subsequently enhances its activity, resulting in increased transcription of multiple downstream target genes that regulate fat uptake, catabolism, and mitochondrial biogenesis. nih.govoaepublish.com This suggests that by inhibiting PDE9, this compound can modulate cardiac energy metabolism, shifting it towards fatty acid oxidation.
Studies in mouse models of cardiometabolic syndrome have demonstrated that treatment with a PDE9 inhibitor resulted in a marked increase in the myocardial mRNA levels of genes regulated by PPARα. nih.gov This effect is crucial, as the heart relies heavily on fatty acid oxidation for its high energy demands, and dysfunction in this pathway is associated with various cardiac pathologies. mdpi.com The activation of PPARα signaling is a key mechanism through which PDE9 inhibition exerts its metabolic effects on the heart. nih.gov
The table below summarizes the effect of PDE9 inhibition on key genes involved in the PPARα pathway in the myocardium, as observed in preclinical models. nih.gov
| Gene | Function | Effect of PDE9 Inhibition |
| Ppara | Master regulator of fatty acid metabolism | Upregulated |
| Cpt1b | Carnitine palmitoyltransferase 1B (rate-limiting step in fatty acid oxidation) | Upregulated |
| Acadl | Acyl-CoA Dehydrogenase, Long Chain (involved in fatty acid beta-oxidation) | Upregulated |
| Pdk4 | Pyruvate Dehydrogenase Kinase 4 (inhibits glucose oxidation, promotes fat oxidation) | Upregulated |
This interactive table details the upregulation of key metabolic genes in the heart muscle following the inhibition of PDE9, highlighting the compound's influence on the PPARα signaling pathway.
Role in Cardiometabolic Syndrome Research
This compound, as a selective PDE9 inhibitor, has been utilized in research to investigate therapeutic strategies for cardiometabolic syndrome. cloudfront.net Cardiometabolic syndrome is a cluster of conditions—including obesity, insulin (B600854) resistance, and dyslipidemia—that increases the risk of cardiovascular disease. jci.org Research has focused on how modulating cyclic guanosine monophosphate (cGMP) signaling, which this compound accomplishes by preventing cGMP degradation, can impact the features of this syndrome. nih.gov
In preclinical studies using mouse models of severe diet-induced obesity and cardiometabolic syndrome, inhibition of PDE9 was shown to prevent weight gain, reduce total body fat, and decrease lipid accumulation in tissues including the heart and liver. nih.gov These effects were linked to the upregulation of PPARα signaling, which enhances fatty acid oxidation and mitochondrial respiration. nih.govcloudfront.net For instance, in isolated cardiomyocytes, chronic inhibition of PDE9 with compounds like this compound was found to increase basal and maximal oxygen consumption, indicating improved mitochondrial function. cloudfront.net
Vi. Advanced Research Methodologies and in Vitro/in Vivo Models Utilized
In Vitro Experimental Paradigms
In vitro studies have provided a foundational understanding of the biochemical and cellular effects of BAY 73-6691. These experimental systems allow for controlled investigation of the compound's direct interactions with its target enzyme and its subsequent effects on cellular signaling pathways and physiological processes.
Rat Hippocampal Slice Electrophysiology (e.g., Field Excitatory Postsynaptic Potentials (fEPSPs))
Electrophysiological studies using rat hippocampal slices are a cornerstone for investigating synaptic plasticity, a cellular correlate of learning and memory. In this paradigm, field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region of the hippocampus following stimulation of the Schaffer collateral pathway. This technique is used to assess the effects of compounds on basal synaptic transmission and long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Research has shown that this compound can modulate LTP. In hippocampal slices from young adult Wistar rats, this compound did not affect basal synaptic transmission. uu.nl However, a 10 µM concentration of the compound was found to enhance early-phase LTP following a weak tetanic stimulation. uu.nlresearchgate.net Interestingly, this effect was not observed at a higher concentration of 30 µM. uu.nlresearchgate.net The potentiation of fEPSPs by this compound is considered a key finding, suggesting its potential to enhance synaptic plasticity. uu.nl
Strain and age differences have been noted. The same concentration that was effective in young Wistar rats did not affect LTP in young Fischer 344 x Brown Norway (FBNF1) rats. uu.nlresearchgate.net However, in very old (31- to 35-month-old) FBNF1 rats, this compound was observed to increase basal synaptic transmission and enhance early LTP after weak stimulation. uu.nlresearchgate.net These findings highlight the compound's ability to influence age-related deficits in synaptic plasticity. Other structurally diverse PDE9 inhibitors have also shown the ability to facilitate hippocampal slice LTP evoked by weak tetanic stimuli. researchgate.net
Table 1: Effect of this compound on Hippocampal Long-Term Potentiation (LTP)
| Experimental Model | This compound Concentration | Effect on Basal Synaptic Transmission | Effect on Weakly-Induced LTP | Reference |
| Young Adult Wistar Rats | 10 µM | No Effect | Enhanced | uu.nlresearchgate.net |
| Young Adult Wistar Rats | 30 µM | No Effect | No Effect | uu.nlresearchgate.net |
| Young FBNF1 Rats | 10 µM | Not Specified | No Effect | uu.nlresearchgate.net |
| Aged FBNF1 Rats | 10 µM | Increased | Enhanced | uu.nlresearchgate.net |
Reporter Cell Line Assays for Intracellular PDE9 Activity
To directly assess the ability of this compound to inhibit PDE9 within a cellular environment, researchers developed specialized reporter cell lines. researchgate.netnih.gov A notable example is a Chinese hamster ovary (CHO) cell line that was stably transfected to express not only PDE9, but also soluble guanylate cyclase (sGC), the olfactory cyclic nucleotide-gated cation channel (CNGA2), and the photoprotein aequorin. nih.gov
In this sophisticated system, the intracellular cGMP levels are monitored in real-time. Activation of sGC produces cGMP, which in turn opens the CNGA2 channels, allowing calcium ions to enter the cell. nih.gov This influx of calcium activates aequorin, which produces a luminescent signal. researchgate.netnih.gov As PDE9 is the enzyme that degrades cGMP, its inhibition leads to higher cGMP levels and a stronger light signal.
Studies using this reporter cell line demonstrated that this compound is highly effective at penetrating the cell membrane and inhibiting intracellular PDE9 activity. researchgate.netnih.gov While this compound alone did not cause a significant increase in basal cGMP levels, it markedly potentiated the cGMP signals generated by sGC activators like BAY 58-2667 and BAY 41-2272. researchgate.netnih.gov This resulted in concentration-dependent luminescence signals and intracellular cGMP accumulation, causing a leftward shift in the concentration-response curves of the sGC activators. researchgate.netnih.gov This assay confirmed the compound's potent and selective inhibitory action on PDE9 in a live-cell context. researchgate.netnih.gov
Table 2: In Vitro Inhibition of PDE9 by this compound
| Enzyme Source | IC₅₀ Value | Reference |
| Human PDE9 | 55 nM | researchgate.netnih.gov |
| Murine PDE9 | 100 nM | researchgate.netnih.gov |
Cell Viability and Apoptosis Assays in Neuroblastoma Cell Lines (e.g., SH-SY5Y cells)
The human neuroblastoma cell line, SH-SY5Y, is widely used as an in vitro model for neuronal studies, particularly in the context of neurodegenerative diseases like Alzheimer's. medchemexpress.comnih.gov Researchers have used these cells to investigate the neuroprotective effects of this compound. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to measure cell viability, while techniques like Annexin V-FITC staining and Hoechst 33258 staining are used to detect and quantify apoptosis (programmed cell death). nih.gov
In models of Alzheimer's disease, SH-SY5Y cells are often treated with amyloid-β (Aβ) peptides, such as Aβ₂₅₋₃₅, which are known to be cytotoxic and induce apoptosis. medchemexpress.comnih.gov Studies have shown that treatment with this compound can protect these cells from Aβ-induced damage. The compound dose-dependently alleviates the loss of cell viability caused by Aβ₂₅₋₃₅ treatment. medchemexpress.com Furthermore, while Aβ₂₅₋₃₅ induces a high degree of apoptosis in SH-SY5Y cells, co-incubation with this compound leads to a significant attenuation of this apoptotic effect. medchemexpress.com
Beyond neuroprotection, the effects of this compound on apoptosis have been explored in other cell types. In human breast cancer cell lines (MCF-7 and MDA-MB-468), inhibition of PDE9 by this compound led to an increase in intracellular cGMP, a reduction in cell proliferation, and a marked increase in apoptosis through the activation of caspase-3. nih.gov
Table 3: Effect of this compound on SH-SY5Y Cell Viability and Apoptosis in an Aβ-induced Toxicity Model
| Condition | Outcome | Reference |
| SH-SY5Y + Aβ₂₅₋₃₅ | Increased cell apoptosis, decreased viability | medchemexpress.com |
| SH-SY5Y + Aβ₂₅₋₃₅ + this compound | Attenuated cell apoptosis, alleviated cell viability loss | medchemexpress.com |
Oxidative Stress Marker Assessment in Cell Cultures
Oxidative stress is a key pathological feature of Alzheimer's disease, and Aβ peptides are known to induce the production of excess free radicals in neuronal cells. nih.gov The antioxidant potential of this compound has been evaluated in cell culture systems, primarily using SH-SY5Y cells. medchemexpress.comnih.gov
In these experiments, cells are exposed to Aβ₂₅₋₃₅ to induce oxidative stress, and the protective effects of this compound are measured by assessing various oxidative stress markers. Research has demonstrated that this compound dose-dependently attenuates the oxidative stress induced by Aβ₂₅₋₃₅. medchemexpress.com At certain concentrations, the compound was able to almost completely neutralize the Aβ₂₅₋₃₅-induced oxidative damage. medchemexpress.com These findings from in vitro models suggest that the neuroprotective role of this compound is, at least in part, mediated by its ability to counteract oxidative stress. nih.gov
Lipolysis Assays in Preadipocytes
The role of cGMP signaling in metabolic regulation has led to the investigation of PDE9 inhibitors in the context of adipocyte function. Lipolysis, the breakdown of lipids, can be studied in vitro using differentiated human subcutaneous preadipocytes. nih.govescholarship.org In this assay, the release of glycerol (B35011) into the culture medium is measured as an indicator of fat breakdown.
Studies have examined the effect of this compound on lipolysis stimulated by atrial natriuretic peptide (ANP), a hormone that signals through a cGMP-dependent pathway. nih.govescholarship.org While this compound on its own had no significant impact on glycerol release, it was found to significantly augment the lipolytic response to ANP. nih.govescholarship.org This indicates that by inhibiting PDE9, this compound enhances the effects of endogenous signaling molecules that promote lipolysis. nih.gov This effect was specific to the natriuretic peptide pathway, as the compound did not augment lipolysis in cells treated with a soluble guanylate cyclase activator. nih.govescholarship.org
In Vivo Animal Model Systems
To understand the physiological and behavioral effects of this compound, researchers have utilized various in vivo animal models. These models are essential for assessing the compound's cognitive-enhancing properties and its therapeutic potential in disease states. Rodent models, including both mice and rats, have been predominantly used. uu.nlresearchgate.net
In the context of cognitive enhancement, this compound has been tested in a variety of learning and memory tasks. uu.nlresearchgate.net These include the social recognition task, object recognition task, passive avoidance task, and T-maze alternation task. uu.nlresearchgate.net The compound has been shown to improve performance in these tasks, enhancing the acquisition, consolidation, and retention of long-term memory. uu.nlresearchgate.net
Animal models of Alzheimer's disease have also been employed. One common model involves the intracerebroventricular injection of Aβ₂₅₋₃₅ into the brains of mice, which induces oxidative damage and spatial memory deficits. medchemexpress.comnih.gov In these mice, administration of this compound was found to protect against Aβ-induced oxidative damage in the hippocampus, improve performance in the Morris water maze (a test of spatial learning and memory), and restore levels of several memory-associated proteins in the hippocampus. nih.gov
Other disease models have also been explored. For instance, the effects of this compound were investigated in 5/6 nephrectomized rats, a model for chronic kidney disease (CKD). researchgate.net In this model, the compound was evaluated for its potential cardio-renal protective effects. researchgate.net
Rodent Strains and Age Considerations (e.g., Wistar Rats, Fischer 344 X Brown Norway (FBNF1) Rats)
The selection of specific rodent strains and age groups has been a critical factor in understanding the nuanced effects of this compound on neuronal function. Studies have utilized different rat strains to explore the compound's impact on synaptic plasticity, revealing strain- and age-dependent outcomes. researchgate.netnih.govaminer.org
In hippocampal slices from young adult Wistar rats (7- to 8-weeks-old), this compound did not affect basal synaptic transmission but did enhance early long-term potentiation (LTP) after weak tetanic stimulation. researchgate.netnih.govuu.nl Conversely, the same application did not affect LTP in young Fischer 344 X Brown Norway (FBNF1) rats of a similar age, suggesting significant strain differences in response to PDE9 inhibition. researchgate.netnih.gov
Interestingly, the effect of this compound was pronounced in very old FBNF1 rats (31- to 35-months-old). researchgate.netnih.govuu.nl In this aged cohort, the compound increased basal synaptic transmission and enhanced early LTP, highlighting an age-dependent efficacy. researchgate.netnih.gov This suggests that the neurophysiological environment of the aging brain may be particularly receptive to the modulatory effects of this compound. nih.gov
Table 1: Effects of this compound on Synaptic Plasticity in Different Rodent Models
| Rodent Strain | Age Group | Key Finding | Source |
|---|---|---|---|
| Wistar Rat | Young Adult (7-8 weeks) | No effect on basal synaptic transmission; enhanced early LTP. | researchgate.netnih.govuu.nl |
| Fischer 344 X Brown Norway (FBNF1) Rat | Young (7-8 weeks) | No effect on LTP, indicating strain differences. | researchgate.netnih.gov |
| Fischer 344 X Brown Norway (FBNF1) Rat | Very Old (31-35 months) | Increased basal synaptic transmission and enhanced early LTP. | researchgate.netnih.govuu.nl |
Pharmacologically Impaired Rodent Models (e.g., Scopolamine-induced, MK-801-induced memory deficits)
To assess the potential of this compound to reverse cognitive deficits, researchers have employed pharmacologically impaired rodent models. These models use specific drugs to induce temporary memory impairments, mimicking certain neurochemical dysfunctions associated with cognitive disorders. researchgate.netnih.gov
This compound has demonstrated efficacy in attenuating memory deficits induced by both scopolamine (B1681570) and MK-801. researchgate.netnih.govacs.org Scopolamine, a muscarinic antagonist, induces memory retention deficits that were counteracted by this compound in a passive avoidance task. researchgate.netnih.govnih.gov Similarly, the compound reversed short-term and working memory deficits induced by MK-801, an NMDA receptor antagonist, in a T-maze continuous alternation task. researchgate.netnih.govnih.gov These findings suggest that the compound's procognitive effects are robust across different models of neurotransmitter system disruption. researchgate.netresearchgate.net
Table 2: Efficacy of this compound in Pharmacologically Impaired Models
| Impairing Agent | Mechanism of Agent | Behavioral Task | Observed Effect of this compound | Source |
|---|---|---|---|---|
| Scopolamine | Muscarinic antagonist | Passive Avoidance Task | Attenuated retention deficit. | researchgate.netnih.govnih.gov |
| MK-801 | NMDA receptor antagonist | T-Maze Alternation Task | Improved short-term/working memory deficits. | researchgate.netnih.govnih.gov |
Alzheimer's Disease Animal Models (e.g., Aβ-injected mice)
To explore the therapeutic potential of this compound for Alzheimer's disease (AD), researchers have used in vivo models where AD-like pathology is induced by direct injection of amyloid-β (Aβ) peptides into the brain. nih.govxiahepublishing.comacs.org Specifically, male ICR mice receiving an intracerebroventricular injection of the Aβ fragment 25-35 (Aβ25-35) were used to simulate the neurotoxic and oxidative stress environment seen in AD. nih.govmedchemexpress.com
In this model, this compound demonstrated significant neuroprotective effects. nih.govmdpi.com Treatment with the compound protected against Aβ25-35-induced oxidative damage within the hippocampus. nih.govacs.org This was associated with a reduction in impairments to hippocampal neurons, suggesting that this compound can counteract the direct pathological insults of Aβ peptides. nih.gov These studies provide a strong rationale for its investigation in AD, linking its mechanism to the amelioration of Aβ-induced cytotoxicity and oxidative stress. nih.govmedchemexpress.com
Behavioral Paradigms for Cognitive Assessment (e.g., Morris Water Maze)
A range of behavioral paradigms has been essential for evaluating the procognitive effects of this compound. nih.gov The Morris water maze (MWM) is a widely used test for spatial learning and memory and was employed in studies using Aβ-injected mice. nih.govanimalbehaviorandcognition.orgscholarpedia.org In this paradigm, administration of this compound improved learning and memory performance in mice that had been impaired by Aβ25-35 injection. nih.govmedchemexpress.com
Beyond the MWM, other tasks have provided a more comprehensive profile of the compound's cognitive-enhancing effects. In unimpaired rodents, this compound enhanced memory acquisition, consolidation, and retention in a social recognition task. researchgate.netnih.govnih.gov It also showed a tendency to improve long-term memory in an object recognition task. researchgate.net The use of these varied behavioral tests confirms that the effects of this compound extend across different domains of learning and memory. nih.gov
Table 3: Behavioral Paradigms Used to Assess this compound
| Behavioral Paradigm | Cognitive Domain Assessed | Model | Key Finding with this compound | Source |
|---|---|---|---|---|
| Morris Water Maze | Spatial Learning & Memory | Aβ25-35-injected mice | Improved learning and memory. | nih.govmedchemexpress.com |
| Social Recognition Task | Social Memory (Acquisition, Consolidation, Retention) | Unimpaired rats | Enhanced memory performance. | researchgate.netnih.gov |
| Object Recognition Task | Recognition Memory | Unimpaired rodents | Tended to enhance long-term memory. | researchgate.netnih.gov |
| Passive Avoidance Task | Fear-motivated Memory | Scopolamine-impaired rodents | Attenuated memory deficit. | researchgate.netnih.gov |
| T-Maze Alternation Task | Working Memory | MK-801-impaired rodents | Reversed memory deficit. | researchgate.netnih.gov |
Genetic Mouse Models (e.g., Tg2576 FAD mouse model for PDE9A inhibitors)
Genetic models of Alzheimer's disease, which involve mice that are genetically modified to express human genes associated with the disease, offer a more chronic and progressive model of pathology. xiahepublishing.com The Tg2576 mouse model, which overexpresses a mutant form of the human amyloid precursor protein (APP), is a key model for studying familial Alzheimer's disease (FAD). researchgate.netnih.gov Research on PDE9A inhibitors has utilized this model to assess their effects in the context of developing Aβ pathology. researchgate.netresearchgate.net Specifically, this compound was shown to attenuate deficits in an object location memory task in Tg2576 mice, indicating its potential to improve cognitive function even when pathology is genetically driven. researchgate.net
Biochemical and Molecular Biology Techniques
cGMP and cAMP Level Measurements
The mechanism of action of this compound is intrinsically linked to its function as a potent and selective inhibitor of phosphodiesterase 9 (PDE9). researchgate.netmdpi.comnih.gov PDEs are enzymes responsible for hydrolyzing cyclic nucleotides like cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP). nih.gov PDE9 is noted for its high affinity specifically for cGMP. researchgate.netnih.gov Therefore, a central component of the research into this compound involves techniques to measure and monitor intracellular cGMP levels. researchgate.netnih.gov
To characterize the cellular activity of this compound, researchers developed a stably transfected Chinese hamster ovary (CHO) reporter cell line. researchgate.netnih.gov This engineered cell line expresses PDE9, soluble guanylate cyclase (sGC), and a cGMP-sensitive cation channel linked to a photoprotein. researchgate.netnih.gov This system allows for real-time monitoring of intracellular cGMP levels. researchgate.netnih.gov Using this assay, studies showed that while this compound alone did not significantly raise basal cGMP, it powerfully potentiated cGMP signals when sGC was activated. researchgate.netnih.gov This demonstrates that this compound effectively enters cells and inhibits intracellular PDE9 activity, leading to an amplification of the cGMP signal. researchgate.netnih.gov This modulation of the cGMP pathway is considered a key mechanism behind the compound's effects on synaptic plasticity and memory. researchgate.netnih.gov
Protein Expression Analysis (e.g., Hippocampal Memory-Associated Proteins, PPARα)
The analysis of protein expression provides direct evidence of a compound's functional impact at the cellular level. For this compound, these studies have centered on its effects on proteins crucial for memory and metabolic regulation.
In vivo studies using mouse models of Alzheimer's disease have demonstrated that administration of this compound can restore the levels of several hippocampal memory-associated proteins that are otherwise impaired. nih.gov The hippocampus is a critical brain region for learning and memory, and its function is highly dependent on synaptic plasticity. mdpi.comfrontiersin.org This plasticity is underpinned by the dynamic expression of immediate early genes (IEGs) and their corresponding proteins, such as c-Fos, Arc (also known as Arg3.1), and Egr-1, which are widely used as markers for neuronal activation during memory formation. mdpi.comfrontiersin.org
Research has also focused on the expression of the target enzyme, PDE9, itself. In organotypic hippocampal slice cultures, exposure to the neurotoxin kainate (KA) was shown to significantly increase PDE9 protein levels, indicating that its expression is modulated by pathological stimuli. unifi.it The inhibition of PDE9A by compounds like this compound is investigated for its potential to counteract the detrimental effects of such protein accumulation. embopress.org Automated capillary western blot assays are one of the modern techniques used to quantify these changes in protein expression in brain tissues. embopress.org
Furthermore, the mechanism of this compound is linked to Peroxisome Proliferator-Activated Receptor-α (PPARα), a nuclear receptor that regulates fatty acid metabolism. nih.govresearchgate.net Studies show that the metabolic benefits of PDE9 inhibition require PPARα upregulation and that inhibiting PPARα blocks these effects. nih.govresearchgate.net While much of the research highlights changes in PPARα activity or mRNA levels, these changes are fundamentally linked to the presence and function of the PPARα protein. nih.gov
| Condition | Analyte | Model System | Observed Effect | Analytical Method | Source |
|---|---|---|---|---|---|
| Exposure to Kainate (5 μM) | PDE9 Protein | Organotypic Hippocampal Slices | Significant increase in protein levels | Western Blot | unifi.it |
| This compound Treatment | Hippocampal Memory-Associated Proteins | In vivo (Aβ25-35 mouse model) | Restoration of several proteins | Not specified | nih.gov |
mRNA Abundance Studies (e.g., PDE9 mRNA, PPARα mRNA)
Measuring messenger RNA (mRNA) abundance using techniques like quantitative real-time polymerase chain reaction (RT-PCR) offers insight into how a compound affects gene expression, which precedes changes in protein levels.
Studies have established that PDE9A mRNA is prominently expressed in neurons within brain regions critical for cognition, including the hippocampus. researchgate.netgla.ac.uk Research has shown that PDE9 mRNA expression can be elevated in the hippocampus of aged humans with dementia and can be experimentally increased in organotypic hippocampal slices upon exposure to neurotoxic stress. unifi.itresearchgate.net In one such study, treating slices with kainate led to a significant rise in PDE9 mRNA levels. unifi.it Conversely, in a different model using HEK293T cells, treatment with this compound did not significantly alter the mRNA levels of the E3 ubiquitin ligase CHIP, demonstrating specificity in the compound's transcriptional influence. embopress.org
A significant area of investigation has been the effect of this compound and other PDE9 inhibitors on the transcriptional activity of PPARα and its associated genes. nih.govescholarship.org Enhanced PPARα activity, driven by PDE9 inhibition, is evidenced by an increased mRNA abundance of PPARα itself and multiple downstream genes involved in fatty acid metabolism. nih.gov In studies involving mouse models of metabolic syndrome, treatment with a PDE9 inhibitor led to a marked increase in the myocardial mRNA levels of genes regulated by PPARα. researchgate.net This upregulation is a key component of the compound's mechanism for improving metabolic health. nih.govresearchgate.net
| Condition / Treatment | Analyte | Model System | Observed Effect | Analytical Method | Source |
|---|---|---|---|---|---|
| Exposure to Kainate (5 μM) | PDE9 mRNA | Organotypic Hippocampal Slices (Rat) | Significant increase in mRNA levels | RT-PCR | unifi.itacs.org |
| PDE9 Inhibitor (PF-7493) | PPARα-associated gene mRNA (e.g., Cpt1b, Acadm) | Myocardial Tissue (Mouse Model) | Increased mRNA abundance | Quantitative PCR | researchgate.net |
| This compound | CHIP mRNA | HEK293T Cells | No significant change | Not specified | embopress.org |
Vii. Conclusion and Future Research Directions
Significance of BAY 73-6691 as a Research Tool for PDE9 Function
This compound is a potent and selective inhibitor of the PDE9A enzyme, which is primarily expressed in the brain, including key areas for learning and memory such as the hippocampus, neocortex, and striatum. ncats.iowikipedia.org The enzyme's main function is to hydrolyze cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in nitric oxide signaling pathways. By inhibiting PDE9A, this compound effectively elevates intracellular cGMP levels, thereby amplifying cGMP-mediated signal transduction. ncats.ionih.gov
Its significance as a research tool is underscored by its ability to penetrate the brain and inhibit intracellular PDE9 activity effectively. researchgate.netresearchgate.net This has allowed researchers to investigate the downstream effects of PDE9 inhibition in various experimental models.
Key Research Findings with this compound:
Cognitive Enhancement: Animal studies have consistently demonstrated that this compound improves learning and memory in rodents. wikipedia.orgresearchgate.netnih.gov It has been shown to enhance the acquisition, consolidation, and retention of long-term memory in tasks like social and object recognition. researchgate.netnih.gov Furthermore, it can attenuate memory deficits induced by pharmacological agents like scopolamine (B1681570) and MK-801.
Synaptic Plasticity: At the cellular level, this compound has been found to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in hippocampal slices from rats. researchgate.netnih.gov Specifically, it was shown to enhance early LTP after weak tetanic stimulation. researchgate.netnih.gov
Neuroprotection: Research has indicated that this compound can attenuate cell apoptosis in neuronal cell lines, suggesting a potential neuroprotective role. medchemexpress.com
Other Physiological Roles: Beyond the central nervous system, studies using this compound have revealed the involvement of PDE9 in other physiological processes. For instance, it has been shown to reduce neutrophil adhesion, a process relevant to sickle cell disease, and to increase corpus cavernosum relaxations, suggesting a role in erectile function. mdpi.com Additionally, it has been found to induce apoptosis in human breast cancer cells. nih.gov
The development of this compound as the first potent and selective PDE9 inhibitor has been instrumental in validating PDE9 as a therapeutic target for conditions associated with cognitive deficits, such as Alzheimer's disease. ncats.iowikipedia.org
Unexplored Preclinical Research Avenues
While the pro-cognitive effects of this compound are well-documented, several preclinical research avenues remain largely unexplored. These areas offer exciting opportunities to further understand the multifaceted role of PDE9 and the therapeutic potential of its inhibition.
Neurodevelopmental Disorders: The expression of PDE9 changes significantly during neurodevelopment. nih.gov Investigating the effects of this compound in animal models of neurodevelopmental disorders could provide insights into the role of the cGMP signaling pathway in these conditions.
Neuroinflammation: While some studies have touched upon the anti-inflammatory effects of this compound, a comprehensive investigation into its impact on various neuroinflammatory pathways is warranted. researchgate.net This could be particularly relevant for neurodegenerative diseases where inflammation is a key pathological feature.
Synergistic Therapeutic Approaches: Combining PDE9 inhibitors like this compound with other therapeutic agents could offer synergistic benefits. mdpi.com For example, exploring its use with antioxidants or other compounds targeting different aspects of neurodegenerative pathology could lead to more effective treatment strategies. mdpi.com
Age-Related Cognitive Decline: While some studies have used aged animals, more in-depth research is needed to understand how PDE9 inhibition with this compound specifically counteracts the molecular and cellular changes that occur during normal aging to impair cognitive function. researchgate.netnih.gov
Methodological Advancements in PDE9 Inhibitor Research
The study of PDE9 inhibitors has been propelled by various methodological advancements, moving from initial screening to sophisticated in vivo and computational analyses.
High-Throughput Screening (HTS): The initial identification of lead compounds often relies on HTS assays. For instance, a cell-based HTS campaign using a recombinant PDE9A reporter cell line was instrumental in the discovery of novel PDE9 inhibitors. acs.org
In Vitro Characterization: Following identification, detailed in vitro characterization is crucial. This includes determining the inhibitor's potency (IC50 values) against the target enzyme and its selectivity against other phosphodiesterase isoforms. researchgate.netbiosynth.com
Cell-Based Assays: The development of stable cell lines expressing PDE9 and a cGMP sensor, such as a cyclic nucleotide-gated (CNG) channel, allows for real-time monitoring of intracellular cGMP levels and the cellular activity of inhibitors like this compound. researchgate.net
Electrophysiological Recordings: Techniques like in vitro and in vivo electrophysiology are used to assess the effects of PDE9 inhibitors on synaptic transmission and plasticity, such as long-term potentiation (LTP). researchgate.net
Computational Modeling: Molecular docking and dynamics simulations have become invaluable tools for understanding the binding interactions between inhibitors and the PDE9 active site. mdpi.comnih.gov These computational approaches can predict binding affinities and guide the rational design of more potent and selective inhibitors. mdpi.comnih.gov For example, studies have elucidated the non-bonded interactions of this compound within the PDE9 active site. mdpi.com
These methodological advancements have not only facilitated the discovery and characterization of this compound but also continue to drive the development of the next generation of PDE9 inhibitors with improved pharmacological properties.
Table of Mentioned Compounds
Q & A
Q. 1.1. What experimental models are commonly used to evaluate BAY 73-6691's cognitive enhancement effects?
this compound is tested in rodent models using tasks such as:
- Object Recognition : Measures memory consolidation by comparing exploration times of novel vs. familiar objects after dosing (0.1–3 mg/kg) .
- Passive Avoidance : Assesses retention deficits induced by scopolamine (0.03 mg/kg), with this compound (1–3 mg/kg) reversing memory impairments .
- T-maze Alternation : Evaluates working memory deficits induced by MK-801 (0.06 mg/kg), where higher doses (10 mg/kg) of this compound are required for efficacy .
Methodological Note : Dose selection must account for task-specific pharmacokinetics and brain region activity (e.g., hippocampal cGMP modulation) .
Q. 1.2. How is this compound's inhibition of PDE9 activity quantified in vitro?
PDE9 inhibition is measured via:
- cGMP Hydrolysis Assays : Using PDE9-specific activity kits to quantify residual cGMP levels after this compound treatment (IC₅₀: 55 nM for human PDE9) .
- Reporter Cell Lines : CHO cells co-expressing soluble guanylate cyclase (sGC) and cyclic nucleotide-gated channels monitor real-time cGMP accumulation via luminescence .
Critical Step : Include controls for off-target PDE inhibition (e.g., PDE1, PDE11) to confirm selectivity .
Q. 1.3. What biomarkers are used to assess this compound-induced apoptosis in cancer studies?
- Annexin-V/PI Staining : Distinguishes early (annexin-V+/PI−) and late (annexin-V+/PI+) apoptotic cells, with dose-dependent increases observed in breast cancer cells (e.g., 75 µM for 48 hours) .
- Caspase-3 Activation : Measured via fluorometric assays; significant in MDA-MB-468 cells but absent in caspase-3-deficient MCF-7 cells .
- Nuclear Morphology : Hoechst 33258 staining identifies chromatin condensation and fragmentation .
Advanced Research Questions
Q. 2.1. How can contradictory dose-response outcomes across cognitive tasks be resolved?
this compound shows task-specific efficacy:
- Low Doses (0.1–3 mg/kg) : Effective in object recognition and passive avoidance, likely due to hippocampal cGMP modulation .
- High Doses (10 mg/kg) : Required for T-maze tasks, suggesting prefrontal cortex involvement or compensatory pathways .
Experimental Design Strategy : - Conduct pharmacokinetic profiling to correlate brain region exposure with behavioral outcomes.
- Combine electrophysiology (e.g., hippocampal LTP) with behavioral assays to link cGMP dynamics to task performance .
Q. 2.2. Why does this compound exhibit cell-type-specific apoptosis in breast cancer models?
- PDE9 Expression Levels : MCF-7 cells exhibit higher basal PDE9 activity than MDA-MB-468, influencing cGMP accumulation thresholds for apoptosis .
- cGMP Downstream Targets : Cell-type-specific activation of PKG or cross-talk with cAMP pathways may modulate apoptotic sensitivity .
Methodological Approach : - Use siRNA knockdown/overexpression to titrate PDE9 levels and quantify apoptotic thresholds.
- Compare transcriptomic profiles of cGMP-responsive genes (e.g., Bcl-2 family) across cell lines .
Q. 2.3. How does this compound restore synaptic plasticity in Alzheimer’s disease (AD) models?
- LTP Rescue : this compound (1–10 µM) reverses Aβ oligomer (ADDL)-induced LTP deficits by enhancing PKG-dependent early-to-late LTP conversion .
- Mechanistic Insight : Co-application with PKG inhibitors (e.g., KT 5823) abolishes LTP enhancement, confirming cGMP/PKG pathway dependency .
Advanced Technique : Combine slice electrophysiology with cGMP biosensors to spatially resolve synaptic cGMP dynamics during LTP induction .
Methodological Considerations for Experimental Design
Q. 3.1. What controls are essential when studying this compound in vivo?
- Vehicle Controls : Account for solvent effects (e.g., DMSO) on behavior or cellular viability.
- Off-Target PDE Inhibition : Include selective inhibitors for PDE1 (e.g., ITI-214) or PDE2 (BAY 60-7550) to isolate PDE9-specific effects .
- Pharmacokinetic Monitoring : Measure plasma/brain concentrations to ensure target engagement .
Q. 3.2. How can researchers reconcile discrepancies in apoptosis assays?
- Time-Course Experiments : Apoptotic markers (e.g., caspase-3) may require longer incubation in resistant cell types .
- Combinatorial Treatments : Pair this compound with cGMP analogs (e.g |8-Br-cGMP) to bypass PDE9 inhibition limits .
Data Interpretation and Contradiction Management
Q. 4.1. How should researchers address variability in this compound's efficacy across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
